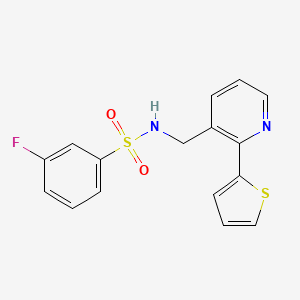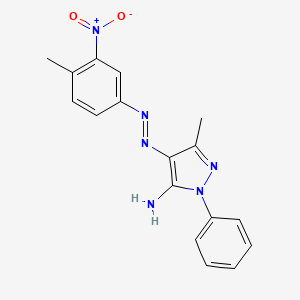
(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine" involves multi-step chemical reactions. For example, the preparation of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones demonstrates the complexity and precision required in synthesizing such molecules, highlighting the importance of specific reactants and conditions for achieving desired products (Angelova et al., 2003).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in determining the crystal and molecular structure of complex compounds. For instance, coordination compounds of bivalent metals with related molecules have been analyzed to understand their nearly flat hydrazo tautomer stabilized by intramolecular hydrogen bonds, which is critical for understanding the molecular structure and behavior of "(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine" (Kovalchukova et al., 2018).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its molecular structure. For example, the E,Z-isomerism and exchange of the imino proton in related molecules provide insights into the dynamic behavior of such compounds in various environments, which is significant for understanding the chemical reactions and properties of our compound of interest (Angelova et al., 2003).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : This compound, along with other pyrazolone derivatives, has been investigated for its role as a corrosion inhibitor for 316L stainless steel in acidic environments. The studies have shown that these compounds act as mixed-type inhibitors and are effective in reducing corrosion, with their adsorption characteristics and inhibition mechanisms analyzed using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Fouda, Elewady, & Fathy, 2013).
Coordination Compounds and Crystal Structure : Research has been conducted on coordination compounds involving pyrazolone derivatives, with studies detailing the synthesis, crystal and molecular structure analysis of these compounds. The research highlights their potential applications in areas like coloristics and fungicides (Koval’chukova et al., 2018).
Anticancer Properties : Some pyrazole derivatives have been synthesized and evaluated for their anticancer activity. The research focuses on "greener" solvent-free synthesis methods and the assessment of these compounds' cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Alsayari et al., 2020).
Antimicrobial Evaluation : Studies have been conducted on the antimicrobial properties of pyrazoline-5-ones, including derivatives of the compound . These compounds have shown promising activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Naik et al., 2013).
Synergistic Bioactivities : Research involving a related compound, (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, has shown that it exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities, highlighting the multifunctional potential of these compounds in medical and pharmaceutical applications (Mohan et al., 2018).
Eigenschaften
IUPAC Name |
5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-8-9-13(10-15(11)23(24)25)19-20-16-12(2)21-22(17(16)18)14-6-4-3-5-7-14/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROOAHDIQGMFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
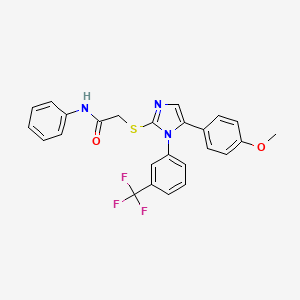

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)

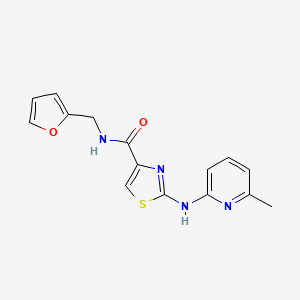
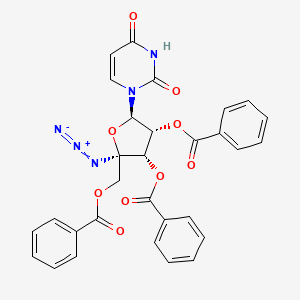
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)
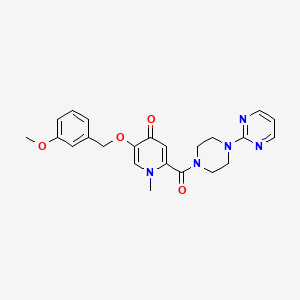
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)
![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)
